3-(3-methyl-1H-pyrazol-1-yl)propanenitrile
Overview
Description
3-(3-Methyl-1H-pyrazol-1-yl)propanenitrile is an organic compound with the molecular formula C7H9N3 It features a pyrazole ring substituted with a methyl group at the 3-position and a propanenitrile group at the 1-position
Mechanism of Action
Target of Action
Pyrazole derivatives have been reported to exhibit diverse pharmacological effects, including antileishmanial and antimalarial activities .
Mode of Action
Pyrazole derivatives have been known to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Pyrazole derivatives have been reported to affect various biological processes, suggesting their interaction with multiple biochemical pathways .
Result of Action
Pyrazole derivatives have been reported to exhibit various biological activities, suggesting that they may induce a range of molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-methyl-1H-pyrazol-1-yl)propanenitrile typically involves the reaction of 3-methyl-1H-pyrazole with a suitable nitrile precursor. One common method is the alkylation of 3-methyl-1H-pyrazole with 3-bromopropanenitrile in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to achieve the desired product quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrazole ring, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction of the nitrile group can yield primary amines, which can further participate in various organic transformations.
Substitution: The nitrile group can be involved in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products:
Oxidation: 3-(3-methyl-1H-pyrazol-1-yl)propanoic acid.
Reduction: 3-(3-methyl-1H-pyrazol-1-yl)propanamine.
Substitution: Various amides or esters depending on the nucleophile used.
Scientific Research Applications
3-(3-Methyl-1H-pyrazol-1-yl)propanenitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Potential use in the development of bioactive molecules due to its pyrazole core, which is a common motif in many pharmaceuticals.
Medicine: Investigated for its potential as a pharmacophore in drug discovery, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
- 3-(4-methyl-1H-pyrazol-1-yl)propanenitrile
- 3-(1-methyl-1H-pyrazol-4-yl)propanenitrile
- 3-(1H-pyrazol-1-yl)propanenitrile
Comparison: 3-(3-methyl-1H-pyrazol-1-yl)propanenitrile is unique due to the specific positioning of the methyl group on the pyrazole ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can lead to differences in physical properties, chemical reactivity, and biological activity compared to its analogs.
Properties
IUPAC Name |
3-(3-methylpyrazol-1-yl)propanenitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3/c1-7-3-6-10(9-7)5-2-4-8/h3,6H,2,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEWXMNYWIRHFGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)CCC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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